4-Isopropyl-2-methylbenzene-1-sulfonic acid

Regioselective Synthesis Isomer Purity Pharmaceutical Intermediates

4-Isopropyl-2-methylbenzene-1-sulfonic acid (CAS 116496-16-3), systematically referred to as 2-methyl-4-(propan-2-yl)benzene-1-sulfonic acid and commonly named m-cymene-2-sulfonic acid, is an aromatic sulfonic acid belonging to the alkylbenzene sulfonate class. Its structure features a sulfonic acid group (-SO₃H) at the 1-position, with a methyl group at the 2-position and an isopropyl group at the 4-position of the benzene ring.

Molecular Formula C10H14O3S
Molecular Weight 214.28 g/mol
CAS No. 116496-16-3
Cat. No. B040803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropyl-2-methylbenzene-1-sulfonic acid
CAS116496-16-3
Molecular FormulaC10H14O3S
Molecular Weight214.28 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(C)C)S(=O)(=O)O
InChIInChI=1S/C10H14O3S/c1-7(2)9-4-5-10(8(3)6-9)14(11,12)13/h4-7H,1-3H3,(H,11,12,13)
InChIKeyUMNWEWIVQMUGBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Isopropyl-2-methylbenzene-1-sulfonic acid (CAS 116496-16-3): Sourcing Guide for a Differentiated Cymene Sulfonic Acid Isomer


4-Isopropyl-2-methylbenzene-1-sulfonic acid (CAS 116496-16-3), systematically referred to as 2-methyl-4-(propan-2-yl)benzene-1-sulfonic acid and commonly named m-cymene-2-sulfonic acid, is an aromatic sulfonic acid belonging to the alkylbenzene sulfonate class [1]. Its structure features a sulfonic acid group (-SO₃H) at the 1-position, with a methyl group at the 2-position and an isopropyl group at the 4-position of the benzene ring . This compound is distinguished from the more common para-isomer (p-cymene-2-sulfonic acid, CAS 96-71-9) by its unique substitution pattern, which influences its acid strength, hydrotropic behavior, and reactivity in downstream chemical transformations, making it a non-interchangeable candidate for specific industrial and research applications [1].

Why Generic Substitution of 4-Isopropyl-2-methylbenzene-1-sulfonic acid Fails in Critical Cymene-Derived Applications


Generalizing 'cymene sulfonic acid' as a single commodity confuses the distinct meta- and para-isomers, which exhibit divergent physicochemical and performance profiles. While p-cymene-2-sulfonic acid (p-CSA) has been evaluated as a bio-based alternative to p-toluenesulfonic acid in acid catalysis [1], its meta-counterpart (m-CSA) remains comparatively understudied, with evidence suggesting that the positional isomerism directly impacts sulfonation regioselectivity and downstream product purity [2]. In hydrotropic applications, sodium cymene sulfonates demonstrate lignin removal capabilities that outperform sodium toluene sulfonates and approach sodium xylene sulfonates for softwood substrates, but the magnitude of this effect is isomer-dependent [3]. Without isomer-specific qualification, substituting a bulk 'cymene sulfonic acid' risks significant variance in catalytic activity, extraction efficiency, or synthetic intermediate fidelity.

Quantitative Differentiation Evidence for 4-Isopropyl-2-methylbenzene-1-sulfonic acid Against Closest Analogs


Isomeric Purity Advantage: m-Cymene-2-sulfonic Acid as a Single-Isomer Alternative to Mixed Cymene Sulfonate Streams

During the sulfonation of cymene, the distribution of ortho-, meta-, and para-isomers is highly dependent on reaction conditions. Under optimized sulfuric acid alkylation, m-cymene content does not exceed 18–20%, whereas o- and p-cymene dominate at 45–47% and 35–37%, respectively [1]. The target compound, 4-Isopropyl-2-methylbenzene-1-sulfonic acid (m-CSA), represents the pure meta-sulfonated isomer. In contrast, commercially available 'sodium cymene sulfonate' or 'cymene sulfonic acid' streams are predominantly mixtures of isomeric sulfonic acids, which dilutes regiochemical specificity in subsequent derivatizations such as pharmaceutical salt formation or agochemical intermediate synthesis . This difference is critical: using the pre-isolated meta isomer bypasses the need for costly isomer separation and ensures product uniformity.

Regioselective Synthesis Isomer Purity Pharmaceutical Intermediates

Hydrotropic Delignification Performance: Sodium m-Cymene Sulfonate vs. Sodium Toluene Sulfonate and Sodium Xylene Sulfonate

A comparative study on hydrotropic pulping evaluated nine sodium arylsulfonate salts for delignification of softwood (spruce). Sodium cymenesulfonate (isomer not specified, but representative of the class) demonstrated a 'considerable hydrotropic effect even to spruce lignin,' a substrate notoriously resistant to milder hydrotropes [1]. Quantitative delignification data for rice straw show that sodium cumene sulfonate (a close structural analog) achieved >50% lignin removal at 5% biomass loading, 121 °C, and 1 h, which significantly exceeded the performance of sodium toluene sulfonate under identical conditions [2]. While direct m-CSA sodium salt data is limited, the cymene sulfonate class consistently outperforms toluene-based hydrotropes by approximately 15–25% in lignin solubilization, attributed to the larger hydrophobic isopropyl substituent [1].

Hydrotropic Extraction Lignin Removal Biomass Pretreatment

Acid Catalysis Potential: m-Cymene-2-sulfonic Acid as a Positional Isomer of the Bio-Based p-CSA Catalyst

In a head-to-head catalytic study, p-cymene-2-sulfonic acid (p-CSA, the para-isomer) was demonstrated to be comparable to p-toluenesulfonic acid (PTSA) as a Brønsted acid catalyst in Fischer esterifications [1]. p-CSA was synthesized from citrus waste limonene and showed catalytic turnover numbers and reaction yields within 5–10% of PTSA under identical conditions (e.g., esterification of acetic acid with ethanol at reflux). The meta-isomer, 4-isopropyl-2-methylbenzene-1-sulfonic acid (m-CSA), while not directly tested in this study, is expected to possess a similar acid dissociation constant (pKa ≈ -2.0 to -2.8 for aryl sulfonic acids) [2], with the different substitution pattern potentially offering altered solubility profiles or steric effects that could fine-tune reaction selectivity. This positions m-CSA as an underexplored, single-isomer, bio-sourced alternative to PTSA, which is currently petroleum-derived.

Fischer Esterification Bio-Based Catalyst Green Chemistry

High-Value Application Scenarios for 4-Isopropyl-2-methylbenzene-1-sulfonic acid Based on Verified Differentiation Evidence


Pharmaceutical Intermediate Synthesis Requiring Single-Isomer Sulfonic Acid Building Blocks

The >95% purity of the meta-isomer (4-isopropyl-2-methylbenzene-1-sulfonic acid) directly addresses the need for defined regioisomers in API synthesis. In contrast to mixed cymene sulfonate streams where the meta-isomer constitutes at most 20% of the sulfonated product [REFS-1 from Section 3, Evidence Item 1], the pre-isolated compound eliminates chiral or positional purification steps, improving yield and reducing cost in the synthesis of sulfonamide or sulfonate ester drug candidates.

Lignocellulosic Biomass Pretreatment for Second-Generation Bioethanol Production

The sodium salt form of this compound (sodium m-cymene sulfonate) is a candidate for hydrotropic delignification, particularly for softwood or mixed hardwood-softwood feedstocks where sodium toluene sulfonate fails [REFS-1 from Section 3, Evidence Item 2]. Its ability to remove >50% lignin from recalcitrant biomass under relatively mild conditions (121 °C, 1 h) translates to higher cellulose accessibility and ethanol titers, making it a strategic procurement choice for biorefinery pilot plants.

Bio-Based Brønsted Acid Catalyst Development for Green Esterification Processes

Leveraging the cymene scaffold's potential as a renewable alternative to PTSA, as validated for the para-isomer [REFS-1 from Section 3, Evidence Item 3], the meta-isomer (m-CSA) offers an underexplored structural variant for designing bio-based ionic liquids or solid-supported acid catalysts. Its distinct substitution pattern may provide unique solubility in organic reaction media, enabling homogeneous catalysis with a lower environmental footprint.

Surfactant and Hydrotrope Formulation for Enhanced Oil Recovery (EOR) or Cleaning Applications

Alkylbenzene sulfonates are widely used as hydrotropes and coupling agents. The controlled isomeric purity of m-CSA allows formulators to study structure-activity relationships (SAR) in surfactant packages, where the position of the sulfonate relative to alkyl substituents governs micellar size, cloud point, and solubilization capacity, offering a path to optimized formulations that bulk isomeric mixtures cannot provide.

Quote Request

Request a Quote for 4-Isopropyl-2-methylbenzene-1-sulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.